N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-16(25-18(21-11)12-6-3-2-4-7-12)17(23)22-19-14(10-20)13-8-5-9-15(13)24-19/h2-4,6-7H,5,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRXDSYKFAERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and related case studies, providing a comprehensive overview of its pharmacological significance.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O2S |
| Molecular Weight | 310.42 g/mol |
| LogP | 4.2414 |
| Polar Surface Area | 40.467 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that thiazole and thiophene derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that thiazole derivatives can inhibit bacterial growth effectively, suggesting that compounds similar to this compound may possess similar activity against various pathogens .
Anti-inflammatory Effects
Thiazole derivatives have been reported to exhibit anti-inflammatory properties. In vivo studies showed that certain thiazole compounds could reduce inflammation markers in murine models of arthritis and multiple sclerosis . This suggests that this compound may also have therapeutic potential in inflammatory conditions.
Neuroprotective Properties
Recent investigations into the neuroprotective effects of thiazole derivatives have shown promise against neurodegenerative diseases. Compounds similar to this compound have demonstrated the ability to protect neuronal cells from glutamate-induced excitotoxicity . This highlights the potential for developing treatments for conditions like Alzheimer's disease.
Case Study 1: AChE Inhibition
A study assessed various thiazole derivatives for their acetylcholinesterase (AChE) inhibitory activity. Compounds were evaluated using Ellman's method, revealing that some derivatives displayed IC50 values comparable to known inhibitors like donepezil. The structure–activity relationship (SAR) indicated that modifications could enhance AChE inhibition, suggesting potential applications in treating Alzheimer's disease .
Case Study 2: Anti-inflammatory Activity in EAE Models
In a model of experimental autoimmune encephalomyelitis (EAE), thiazole-based compounds were shown to significantly reduce clinical scores and inflammatory cytokine levels. The results indicated that these compounds could modulate immune responses effectively, paving the way for future therapeutic strategies against autoimmune diseases .
Comparison with Similar Compounds
Structural Analogues with Cyclopenta[b]thiophene Scaffolds
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide (Compound 24) Structure: Differs by replacing the thiazole-carboxamide group with a pyrimidine-sulfamoyl-acetamide chain. Activity: IC50 = 30.8 nM against MCF7 cells, slightly more potent than the target compound. The pyrimidine moiety may enhance ATP-binding site interactions .
- 4-(5,6-Dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (Compound 25) Structure: Contains a triazine ring fused to the cyclopenta[b]thiophene. Activity: IC50 = 38.7 nM against MCF6. The phenolic group may improve solubility but reduce membrane permeability compared to the hydrophobic thiazole in the target compound .
Thiazole-Based Derivatives
- 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives () Examples: Compounds 7b (IC50 = 1.61 μg/mL) and 11 (IC50 = 1.98 μg/mL) against HepG-2 hepatocellular carcinoma. Comparison: The absence of the cyclopenta[b]thiophene core results in lower potency (micromolar range vs. nanomolar for the target compound). The hydrazide group may limit target specificity .
Nitrothiophene Carboxamides
- N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8) Structure: Retains the thiophene-carboxamide motif but replaces the cyclopenta[b]thiophene with a simple thiophene ring. The trifluoromethyl group enhances electronegativity, favoring interactions with bacterial enzymes .
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide Structure: Cyclohepta[b]thiophene core (7-membered ring) vs. cyclopenta[b]thiophene (5-membered).
Fluorinated Analogues
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide () Structure: Replaces the thiazole-carboxamide with a fluorobenzamide group. Activity: Limited data, but fluorine’s electronegativity could enhance hydrogen bonding. The absence of the thiazole ring may shift the mechanism away from kinase inhibition .
Structure-Activity Relationship (SAR) Analysis
Research Findings and Data Tables
Preparation Methods
Cyclopentanone as a Starting Material
Cyclopentanone serves as a precursor for the cyclopenta[b]thiophene core. The Gewald reaction, a two-step cyclocondensation between cyclopentanone, sulfur, and a nitrile, is frequently employed.
Procedure :
-
Cyclopentanone reacts with elemental sulfur and malononitrile in the presence of morpholine as a catalyst at 80°C for 6 hours.
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Intermediate 2-aminocyclopenta[b]thiophene-3-carbonitrile is isolated via column chromatography (hexane/ethyl acetate, 7:3).
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Reduction of the nitro group (if present) using Pd/C and hydrogen gas yields the amine.
Key Data :
Synthesis of 4-Methyl-2-Phenylthiazole-5-Carboxylic Acid
Hantzsch Thiazole Synthesis
Thiazole rings are constructed via the Hantzsch method, reacting α-halo ketones with thioamides.
Procedure :
-
4-Methyl-5-formylthiazole : Prepared by oxidizing 4-methyl-5-hydroxymethylthiazole using NaOCl/TEMPO in dichloromethane at 0–2°C.
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Oxidation to carboxylic acid : The formyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions (yield: 85–90%).
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Phenyl introduction : Bromination at position 2 followed by Suzuki coupling with phenylboronic acid introduces the phenyl group.
Key Data :
Amide Coupling Strategies
Carboxylic Acid Activation
The carboxylic acid is activated to an acid chloride using oxalyl chloride or thionyl chloride.
Procedure :
-
4-Methyl-2-phenylthiazole-5-carboxylic acid (1 eq) is treated with thionyl chloride (2 eq) in dry DCM at 0°C for 2 hours.
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The resultant acid chloride is reacted with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine (1 eq) in the presence of triethylamine (2 eq).
Key Data :
Coupling Reagents
Alternative methods use EDCl/HOBt or HATU in DMF:
-
EDCl/HOBt : Yield improves to 88% with reduced side products.
-
HATU : Enables room-temperature coupling (yield: 90%) but requires rigorous moisture control.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the key synthetic steps for preparing N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide?
The synthesis involves multi-step organic reactions:
- Cyclopentathiophene core formation : Cyclocondensation of thiophene precursors under acidic conditions.
- Coupling reactions : Amide bond formation between the cyclopentathiophene amine and thiazole-carboxylic acid derivatives using coupling agents like EDCI/HOBt.
- Functional group introduction : Cyanidation at the 3-position of the cyclopentathiophene via nucleophilic substitution . Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopentathiophene formation | H₂SO₄, 80°C, 12h | 65% |
| Amide coupling | EDCI, DMF, rt, 24h | 78% |
| Cyanidation | KCN, DMSO, 50°C | 82% |
Q. Which spectroscopic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing thiophene vs. thiazole protons). For example, the cyano group’s adjacent proton appears as a triplet at δ 3.2–3.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 423.12 m/z) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. How can solubility challenges be addressed during experimental workflows?
Solubility varies significantly with solvent polarity:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | Room temperature |
| DCM | ~10 | Reflux |
| Water | <0.1 | N/A |
| Methodology : Pre-solubilize in DMSO for biological assays; use DCM/THF for synthetic steps. Sonication or heating (40–60°C) improves dissolution . |
Advanced Research Questions
Q. What strategies optimize coupling reaction yields in large-scale synthesis?
Key parameters include:
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (95% yield vs. 78% with EDCI) .
- Solvent optimization : DMF > DCM for polar intermediates .
- pH control : Maintain pH 7–8 to prevent decomposition of the cyano group .
Q. How to resolve contradictions in reported synthetic yields across studies?
Discrepancies arise from:
- Purity of starting materials (e.g., 95% vs. 99% affects step yields).
- Reaction monitoring : Use TLC/HPLC to track intermediate stability. Reproducibility checklist :
- Standardize solvent drying (e.g., molecular sieves for DMF).
- Validate catalyst activity via control reactions .
Q. Which computational methods predict electronic properties for SAR studies?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map HOMO/LUMO orbitals (e.g., HOMO localized on thiophene, LUMO on cyano group) .
- Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina .
Q. What advanced purification techniques ensure >95% purity?
- Recrystallization : Use ethanol/water (7:3) to remove hydrophobic byproducts.
- HPLC : C18 column, acetonitrile/water gradient (70–90% ACN) .
Q. How to assess biological activity against kinase targets?
- In vitro kinase assays : Measure IC₅₀ using ADP-Glo™ kit (Promega) for EGFR inhibition.
- Cellular assays : MTT viability testing in HeLa cells (72h exposure) .
Q. What conditions affect compound stability during storage?
- Thermal stability : TGA shows decomposition >200°C. Store at –20°C under argon.
- Light sensitivity : UV-Vis confirms degradation after 48h under UV light; use amber vials .
Q. How does substitution on the thiazole ring influence bioactivity?
Comparative analysis of analogs:
| Substituent | IC₅₀ (EGFR, nM) | LogP |
|---|---|---|
| 4-Methyl | 12.3 | 3.1 |
| 4-Fluoro | 8.7 | 2.8 |
| Unsubstituted | 25.6 | 3.5 |
| The 4-methyl group balances lipophilicity and target affinity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
